molecular formula C8H10N4O2S B2487216 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439108-98-2

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2487216
CAS No.: 439108-98-2
M. Wt: 226.25
InChI Key: LSOQEMDMIIKUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a high-purity chemical compound supplied for research purposes. This molecule features the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile biological activity and resemblance to purine bases, allowing it to interact effectively with various enzyme binding sites . The specific substitution pattern with a methanesulfonyl group at the 6-position and an amine at the 7-position makes it a valuable intermediate for constructing targeted inhibitors. This compound is of significant interest in early-stage drug discovery, particularly in the development of kinase inhibitors . Protein kinases are key regulators in cellular signalling and are important therapeutic targets in oncology. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against a range of kinases, including CK2, EGFR, B-Raf, and MEK, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The structural features of this compound provide a template for interactions with kinase ATP-binding pockets, either as competitive or allosteric inhibitors. Researchers can utilize this compound as a key building block for Structure-Activity Relationship (SAR) studies or as a synthetic precursor for generating more complex molecules. The scaffold's synthetic versatility allows for further functionalization at multiple positions, enabling the fine-tuning of pharmacological properties and the exploration of new chemical space for novel therapeutic agents . This product is intended for research and development applications in a controlled laboratory environment. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-5-3-7-10-4-6(15(2,13)14)8(9)12(7)11-5/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOQEMDMIIKUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common method includes the reaction of 2-methylpyrazolo[1,5-a]pyrimidin-7-amine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at Methanesulfonyl Group

The methanesulfonyl (-SO₂Me) group at position 6 serves as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent carbons and facilitating nucleophilic displacement.

ReactionConditionsProductKey ObservationsSource
Displacement with aminesK₂CO₃, DMF, 80°C, 12 h6-Amino-2-methylpyrazolo[1,5-a]pyrimidin-7-amineHigh regioselectivity at C6 due to mesyl group activation
Alkoxy substitutionNaOR (R = alkyl), ethanol, reflux6-Alkoxy-2-methylpyrazolo[1,5-a]pyrimidin-7-amineRequires strong bases for deprotonation

Mechanistic Insight :
The mesyl group stabilizes transition states via resonance, enabling nucleophilic attack at C6. Computational studies suggest reduced activation energy compared to non-sulfonated analogues.

Functionalization of the 7-Amino Group

The primary amine at position 7 undergoes typical amine reactions, including alkylation and acylation, with applications in prodrug design.

Reaction TypeReagentsProductYieldNotesSource
AcylationAcetyl chloride, pyridine, RT7-Acetamido-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine85%Steric hindrance from methyl limits bulkier acyl groups
Reductive alkylationRCHO, NaBH₃CN, MeOH7-(Alkylamino)-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine60–75%pH-dependent selectivity observed

Structural Impact :
Acylation increases lipophilicity, enhancing membrane permeability in biological assays .

Ring Functionalization and Cross-Coupling

While direct C–H functionalization is limited due to electron-deficient pyrimidine rings, directed ortho-metalation strategies have been explored.

ReactionConditionsProductChallengesSource
Suzuki-Miyaura couplingPd(PPh₃)₄, ArB(OH)₂, DME, 90°C7-Amino-6-methanesulfonyl-2-methyl-3-arylpyrazolo[1,5-a]pyrimidineLow yields (≤30%) due to poor reactivity
HalogenationNBS, AIBN, CCl₄, reflux3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amineCompeting decomposition observed

Limitations :
Electron-withdrawing groups deactivate the ring toward electrophilic substitution, necessitating pre-functionalized intermediates .

Stability Under Acidic/Basic Conditions

The compound’s stability informs synthetic and storage protocols:

ConditionOutcomeHalf-Life (25°C)Degradation PathwaySource
pH 1 (HCl, aqueous)Decomposition via sulfonyl hydrolysis2 hLoss of -SO₂Me group
pH 13 (NaOH, aqueous)Stable>24 hNo significant degradation

Recommendation :
Avoid prolonged exposure to acidic media during synthesis or formulation.

Comparative Reactivity with Analogues

The methyl and methanesulfonyl groups confer distinct reactivity compared to unsubstituted pyrazolo[1,5-a]pyrimidines:

Property6-Methanesulfonyl DerivativeUnsubstituted CoreReason
Electrophilicity at C6HighLow-SO₂Me activation
Amine pKₐ~5.2~7.8Electron-withdrawing mesyl group lowers basicity

Scientific Research Applications

Biological Activities

Research indicates that 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Properties : Preliminary data indicate its effectiveness in reducing inflammation in various models, which could be beneficial for treating chronic inflammatory diseases.
  • Antiviral Effects : Some investigations have highlighted its potential against viral infections, although more research is needed to substantiate these findings.

Medicinal Chemistry Applications

The compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug development. Notably:

  • Targeting Kinases : Its ability to inhibit kinase activity has been explored in the context of cancer therapies.
  • Modulating Immune Responses : Research is ongoing to evaluate its role in modulating immune responses, which could lead to novel treatments for autoimmune diseases.

Case Studies

Several case studies have been published regarding the applications of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Inflammation Model : In a murine model of arthritis, administration of this compound resulted in a marked reduction in inflammatory markers and joint swelling, suggesting its potential for treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Substituent Effects

The biological activity of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent patterns. Below is a comparative analysis of key analogues (Table 1):

Anti-Mycobacterial Activity

Compounds from with 3-(4-fluoro)phenyl and 5-aryl substituents exhibit nanomolar potency against M. tuberculosis ATP synthase. For example, derivatives with 5-methyl or 5-heteroaryl groups showed IC50 values <100 nM, low hERG liability, and stable microsomal metabolism . The target compound lacks these substituents, suggesting its activity (if any) may differ mechanistically.

Kinase and Receptor Modulation
  • GSK3β Inhibition : Pyrazolo[1,5-a]pyrimidines in activate Wnt/β-catenin signaling via GSK3β inhibition. Substituents like 5,6-dimethyl or 5-isopropyl enhance binding to the kinase’s ATP pocket . The target’s 6-methanesulfonyl group may similarly interact with polar residues in the active site.
  • CRF1 Receptor Antagonism : highlights a CRF1 antagonist with 3-(4-methoxy-2-methylphenyl) and 2,5-dimethyl groups. The target’s methanesulfonyl group could mimic the electron-withdrawing effects of methoxy, but its smaller size may reduce receptor affinity .
Antimicrobial Activity

reports 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives with moderate antimicrobial activity. The target’s lack of aromatic substituents at position 5 may reduce this activity, emphasizing the role of lipophilic groups in membrane penetration .

Biological Activity

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₄O₂S
  • Molecular Weight : 226.25 g/mol
  • CAS Number : 439108-98-2

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidin-7-amine with methanesulfonyl chloride in the presence of a base like triethylamine. This method allows for the introduction of the methanesulfonyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This property is significant in the context of cancer therapy and other diseases where enzyme dysregulation occurs.
  • Receptor Binding : It may also exhibit affinity towards certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. For instance:

  • Cell Proliferation Inhibition : Research indicates that this compound can induce apoptosis in cancer cell lines, leading to reduced cell viability. A study demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation rates (IC50 values in micromolar range) .
Cell LineIC50 (µM)Effect
A549 (Lung)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
MCF7 (Breast)18Reduced viability

Enzymatic Inhibition

This compound has shown promising results as an enzyme inhibitor:

  • Dihydroorotate Dehydrogenase (DHODH) : This enzyme is a validated target for cancer and autoimmune diseases. Studies suggest that this compound effectively inhibits DHODH activity, which may lead to therapeutic applications in malignancies .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.
  • In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within tumors.
  • Safety Profile Assessment : Toxicological evaluations revealed that at therapeutic doses, the compound exhibited low toxicity levels, making it a candidate for further clinical trials.

Q & A

Q. Why do some studies report conflicting IC₅₀ values for structurally similar analogs?

  • Variations in assay conditions (e.g., ATP concentration, enzyme source) significantly impact results. Standardize protocols using guidelines from the Malaria Box or Tuberculosis Antimicrobial Acquisition & Coordination Facility (TAACF) .

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